5-Bromo-2-(isopropylthio)pyrimidine
Overview
Description
5-Bromo-2-(isopropylthio)pyrimidine: is a chemical compound that belongs to the class of pyrimidine derivatives. It has the molecular formula C7H9BrN2S and a molecular weight of 233.13 g/mol . This compound is known for its role as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-(isopropylthio)pyrimidine typically involves the substitution of a bromine atom at the 5-position of the pyrimidine ring. One common method is the reaction of 5-bromopyrimidine with isopropylthiol in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(isopropylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The sulfur atom in the isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-(isopropylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the inhibition of protein kinase CK2, which plays a crucial role in cell signaling pathways. It helps in understanding the regulation of cell proliferation and apoptosis.
Medicine: The compound’s inhibitory effect on protein kinase CK2 makes it a potential candidate for the development of anticancer drugs. It is also being explored for its therapeutic potential in other diseases where CK2 is implicated.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(isopropylthio)pyrimidine involves the inhibition of protein kinase CK2. This enzyme is responsible for phosphorylating various substrates involved in cell cycle regulation, apoptosis, and other cellular processes. By inhibiting CK2, the compound disrupts these pathways, leading to altered cell proliferation and survival.
Molecular Targets and Pathways:
Protein Kinase CK2: The primary target of this compound.
Cell Signaling Pathways: Involves pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another pyrimidine derivative used in selective palladium-catalyzed cross-coupling reactions.
2-(Isopropylthio)pyrimidine: Lacks the bromine atom but shares similar chemical properties.
Uniqueness: 5-Bromo-2-(isopropylthio)pyrimidine is unique due to its dual functional groups (bromine and isopropylthio), which allow it to participate in a wide range of chemical reactions. Its potent inhibition of protein kinase CK2 also sets it apart from other pyrimidine derivatives.
Properties
IUPAC Name |
5-bromo-2-propan-2-ylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRYZDHZZKNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680704 | |
Record name | 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433684-22-1 | |
Record name | 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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